Journal Name:Chemistry of Materials
Journal ISSN:0897-4756
IF:10.508
Journal Website:http://pubs.acs.org/journal/cmatex
Year of Origin:1989
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:967
Publishing Cycle:Semimonthly
OA or Not:Not
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-12 , DOI:
10.1002/smll.202370208
High-Concentrated Non-Flammable Electrolytes
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-14 , DOI:
10.1002/smll.202300733
Relapse and unresectability have become the main obstacle for further improving hepatocellular carcinoma (HCC) treatment effect. Currently, single therapy for HCC in clinical practice is limited by postoperative recurrence, intraoperative blood loss and poor patient outcomes. Multidisciplinary therapy has been recognized as the key to improving the long-term survival rate for HCC. However, the clinical application of HCC synthetic therapy is restricted by single functional biomaterials. In this study, a magnetic nanocomposite hydrogel (CG-IM) with iron oxide nanoparticle-loaded mica nanosheets (Iron oxide nanoparticles@Mica, IM) is reported. This biocompatible magnetic hydrogel integrated high injectability, magnetocaloric property, mechanical robustness, wet adhesion, and hemostasis, leading to efficient HCC multidisciplinary therapies including postoperative tumor margin treatment and percutaneous locoregional ablation. After minimally invasive hepatectomy of HCC, the CG-IM hydrogel can facilely seal the bleeding hepatic margin, followed by magnetic hyperthermia ablation to effectively prevent recurrence. In addition, CG-IM hydrogel can inhibit unresectable HCC by magnetic hyperthermia through the percutaneous intervention under ultrasound guidance.
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-12 , DOI:
10.1002/smll.202370213
Broadband Photodetectors
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-10 , DOI:
10.1002/smll.202303405
Defects on metal oxide have attracted extensive attention in photo-/electrocatalytic CO2 reduction. Herein, porous MgO nanosheets with abundant oxygen vacancies (Vos) and three-coordinated oxygen atoms (O3c) at corners are reported, which reconstruct into defective MgCO3·3H2O exposing rich surface unsaturated -OH groups and vacancies to initiate photocatalytic CO2 reduction to CO and CH4. In consecutive 7-cycle tests (each run for 6 h) in pure water, CO2 conversion keeps stable. The total production of CH4 and CO attains ≈367 µmol gcata−1 h−1. The selectivity of CH4 gradually increases from ≈3.1% (1st run) to ≈24.5% (4th run) and then remains unchanged under UV-light irradiation. With triethanolamine (3.3 vol.%) as the sacrificial agent, the total production of CO and CH4 production rapidly increases to ≈28 000 µmol gcata−1 in 2 h reaction. Photoluminescence spectra reveal that Vos induces the formation of donor bands to promote charge carrier seperation. A series of trace spectra and theoretical analysis indicate Mg-Vo sites in the derived MgCO3·3H2O are active centers, which play a crucial role in modulating CO2 adsorption and triggering photoreduction reactions. These intriguing results on defective alkaline earth oxides as potential photocatalysts in CO2 conversion may spur some exciting and novel findings in this field.
Rationally Designed ZnTe@C Nanowires with Superior Zinc Storage Performance for Aqueous Zn Batteries
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-14 , DOI:
10.1002/smll.202304916
Te-based materials with excellent electrical conductivity and ultra-high volume specific capacity have attracted much attention for the cost-efficient aqueous Zn batteries. However, the construction of functional structures with mild volume expansion and suppressed shuttle effects, enabling an expanded lifespan, is still a challenge for conversion-type materials. Herein, the carbon-coated zinc telluride nanowires (ZnTe@C NWs) are rationally designed as a high-performance cathode material for aqueous Zn batteries. The carbon-coated1D nanostructure could not only provide optimized transmission path for electrons and ions, but also help to maintain structure integrity upon volume variation and suppress intermediates dissolution, endowing the ZnTe@C NWs with improved cycling stability and reaction kinetics. Consequently, a reversible six-electron reaction mechanism of ZnTe@C NWs based on Te2−/Te4+ conversion with excellent output capacity (586 mAh g−1 at 0.1 A g−1) and lifespan (>250 mAh g−1 retained for 400 cycles at 1 A g−1) is eventually achieved.
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-11 , DOI:
10.1002/smll.202302866
Water splitting is a promising technique in the sustainable “green hydrogen” generation to meet energy demands of modern society. Its industrial application is heavily dependent on the development of novel catalysts with high performance and low cost for hydrogen evolution reaction (HER). As a typical non-precious metal, cobalt-based catalysts have gained tremendous attention in recent years and shown a great prospect of commercialization. However, the complexity of the composition and structure of newly-developed Co-based catalysts make it urgent to comprehensively retrospect and summarize their advance and design strategies. Hence, in this review, the reaction mechanism of HER is first introduced and the possible role of the Co component during electrocatalysis is discussed. Then, various design strategies that could effectively enhance the intrinsic activity are summarized, including surface vacancy engineering, heteroatom doping, phase engineering, facet regulation, heterostructure construction, and the support effect. The recent progress of the advanced Co-based HER electrocatalysts is discussed, emphasizing that the application of the above design strategies can significantly improve performance by regulating the electronic structure and optimizing the binding energy to the crucial intermediates. At last, the prospects and challenges of Co-based catalysts are shown according to the viewpoint from fundamental explorations to industrial applications.
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-11 , DOI:
10.1002/smll.202303394
Rechargeable batteries play an integral role toward carbon neutrality. Environmentally sustainable batteries should consider the trade-offs between material renewability, processability, thermo-mechanical and electrochemical performance, as well as transiency. To address this dilemma, we follow circular economy principles to fabricate fungal chitin nanofibril (ChNF) gel polymer electrolytes (GPEs) for zinc-ion batteries. These biocolloids are physically entangled into hierarchical hydrogels with specific surface areas of 49.5 m2·g−1. Ionic conductivities of 54.1 mS·cm−1 and a Zn2+ transference number of 0.468 are reached, outperforming conventional non-renewable/non-biodegradable glass microfibre separator–liquid electrolyte pairs. Enabled by its mechanically elastic properties and large water uptake, a stable Zn electrodeposition in symmetric Zn|Zn configuration with a lifespan above 600 h at 9.5 mA·cm−2 is obtained. At 100 mA·g−1, the discharge capacity of Zn/α-MnO2 full cells increases above 500 cycles when replacing glass microfiber separators with ChNF GPEs, while the rate performance remains comparable to glass microfiber separators. To make the battery completely transient, the metallic current collectors are replaced by biodegradable polyester/carbon black composites undergoing degradation in water at 70 °C. This work demonstrates the applicability of bio-based materials to fabricate green and electrochemically competitive batteries with potential applications in sustainable portable electronics, or biomedicine.
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-25 , DOI:
10.1002/smll.202303259
Sodium-ion batteries (SIBs) are expected to replace partial reliance on lithium-ion batteries (LIBs) in the field of large-scale energy storage as well as low-speed electric vehicles due to the abundance, wide distribution, and easy availability of sodium metal. Unfortunately, a certain amount of sodium ions are irreversibly trapped in the solid electrolyte interface (SEI) layer during the initial charging process, causing the initial capacity loss (ICL) of the SIBs. A separator capacity-compensation strategy is proposed, where the capacity compensator on the separator oxidizes below the high cut-off voltage of the cathode to provide additional sodium ions. This strategy shows attractive advantages, including adaptability to current production processes, no impairment of cell long-cycle life, controlled pre-sodiation degree, and strategy universality. The separator capacity-compensation strategy is applied in the NaNi1/3Fe1/3Mn1/3O2 (NMFO)||HC full cell and achieve a compensated capacity ratio of 18.2%. In the Na3V2(PO4)3 (NVP)||HC full cell, the initial reversible specific capacity is increased from 61.0 mAh g−1 to 83.1 mAh g−1. The separator capacity-compensation strategy is proven to be universal and provides a new perspective to enhance the energy density of SIBs.
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-25 , DOI:
10.1002/smll.202304388
Second-harmonic generation (SHG) response and birefringence are crucial properties for linear and nonlinear optical (NLO) materials, while it is difficult to further optimize these two key properties by using a single traditional functional building block (FBB) in one compound. Herein, a novel IO45− unit is identified, which possesses a square-planar configuration and two stereochemically active lone-pairs (SCALPs). By combining IO45− and IO3− units, the first examples of mixed-valent polyiodates featuring an unprecedented bowl-shaped I5O12− polymerized unit, namely (NH4)2(I5O12)(IO3) and K1.03(NH4)0.97(I5O12)(IO3), are successfully synthesized. Excitingly, both crystals exhibit strong SHG responses (16 × KDP and 19.5 × KDP @1064 nm) as well as giant birefringence (∆nexp = 0.431 and 0.405 @546 nm). Detailed structure-property analyses reveal that the parallel aligned planar IO45− units induce the properly aligned high-density SCALPs, leading to strong SHG response and giant birefringence for both materials. This work not only provides two new potential NLO and birefringent crystals, but also discovers a novel promising FBB (IO45−) for developing high-performance linear and nonlinear optical materials.
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-23 , DOI:
10.1002/smll.202304045
The design of a novel photoelectric integrated system is considered to be an efficient way to utilize and store inexhaustible solar energy. However, the mechanism of photoelectrode under illuminate conditions is still unclear. Density functional theory (DFT) provides standardized analysis and becomes a powerful way to explain the photoelectrochemical mechanism. Herein, the feasibility of four metal oxide configurations as photoelectrode materials by using a high throughput calculation method based on DFT are investigated. According to the photoelectrochemical properties, band structure and density of states are calculated, and the intercalate/deintercalate simulation is performed with adsorption configuration. The calculation indicates that the band gap of Fe2CoO4 (2.404 eV) is narrower than that of Co3O4 (2.553 eV), as well as stronger adsorption energy (−3.293 eV). The relationship between the electronic structure and the photoelectrochemical performance is analyzed and verified according to the predicted DFT results by subsequent experiments. Results show that the Fe2CoO4 photoelectrode samples exhibit higher coulombic efficiency (97.4%) than that under dark conditions (94.9%), which is consistent with the DFT results. This work provides a general method for the design of integrated photoelectrode materials and is expected to be enlightening for the adjustment of light-assisted properties of multifunctional materials.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.70 | 310 | Science Citation Index Science Citation Index Expanded | Not |
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